REACTION_CXSMILES
|
[C:1]([O:10]C)(=O)[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[SH:4].[C:12]([CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16])#[N:13].C(N(CC)CC)C>C1(C)C=CC=CC=1>[O:10]=[C:1]1[C:2]2[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=2[S:4][C:12](=[CH:14][C:15]([O:17][CH2:18][CH3:19])=[O:16])[NH:13]1
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Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C(C=1C(S)=CC=CC1)(=O)OC
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)OCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
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Details
|
After heating
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Type
|
TEMPERATURE
|
Details
|
under reflux for 7 hours
|
Duration
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7 h
|
Type
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CONCENTRATION
|
Details
|
the reaction solution was concentrated
|
Type
|
ADDITION
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Details
|
Ethanol was added to the residues
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Type
|
FILTRATION
|
Details
|
the precipitated crystals were collected by filtration
|
Type
|
CUSTOM
|
Details
|
to give crude crystals
|
Type
|
CUSTOM
|
Details
|
The product was recrystallized from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1NC(SC2=C1C=CC=C2)=CC(=O)OCC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.4 g | |
YIELD: PERCENTYIELD | 60.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |